molecular formula C17H16FNO4S B2842405 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone CAS No. 1795298-70-2

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone

Cat. No.: B2842405
CAS No.: 1795298-70-2
M. Wt: 349.38
InChI Key: QLMSMROHRLCORS-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a unique azetidine ring structure

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is unique due to its combination of the azetidine ring and the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSMROHRLCORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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